molecular formula C20H19ClN4O3S3 B11977872 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11977872
M. Wt: 495.0 g/mol
InChI Key: PHMILIPEWJNRAN-LSHDLFTRSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-chlorobenzyl chloride in the presence of a base.

    Formation of the Acetohydrazide Moiety: The final step involves the condensation of the thiadiazole derivative with 3-ethoxy-4-hydroxybenzaldehyde in the presence of acetic acid to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as an antimicrobial or anticancer agent. The presence of the thiadiazole ring and the chlorobenzyl group suggests that it could interact with biological targets in a specific manner.

Medicine

Medicinally, this compound could be explored for its potential therapeutic properties. Its structure suggests that it might inhibit certain enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide likely involves interaction with specific molecular targets. The thiadiazole ring and the chlorobenzyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde
  • 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. The presence of both the thiadiazole ring and the acetohydrazide moiety provides a unique set of chemical properties and potential biological activities.

Properties

Molecular Formula

C20H19ClN4O3S3

Molecular Weight

495.0 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H19ClN4O3S3/c1-2-28-17-9-14(5-8-16(17)26)10-22-23-18(27)12-30-20-25-24-19(31-20)29-11-13-3-6-15(21)7-4-13/h3-10,26H,2,11-12H2,1H3,(H,23,27)/b22-10+

InChI Key

PHMILIPEWJNRAN-LSHDLFTRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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